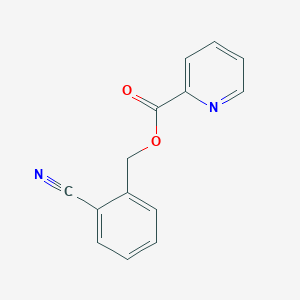

![molecular formula C20H20O5 B5100824 3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5100824.png)

3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran derivatives are a class of compounds that have garnered significant interest in the fields of organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound falls into this category, with its structure suggesting potential for a variety of chemical reactions and interactions based on the functional groups present.

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves strategies like palladium-catalyzed dearomative arylation/oxidation reactions, which provide a reliable approach for constructing these complex molecules. For example, a method has been developed for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one, offering insights into potential synthetic routes for related compounds (Wenjing Zhu et al., 2023).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives reveals critical insights into their chemical behavior and interaction potential. X-ray diffraction techniques often determine their three-dimensional structures, showcasing how substituents influence molecular conformation and stability. For instance, the structural analysis of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate revealed that the benzofuran and phenyl rings tend to adopt nearly perpendicular conformations, affecting the molecule's overall shape and reactivity (Li Yee Then et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is Chitinase-3-like protein 1 (CHI3L1) . CHI3L1 is a secreted glycoprotein that is involved in various cellular processes such as inflammation, tissue remodeling, and tumor progression .

Mode of Action

The compound binds to the chitin-binding domain (CBD) of CHI3L1 , preventing the interaction between CHI3L1 and its receptor, Interleukin-13 receptor subunit alpha-2 (IL-13Rα2) . This inhibition disrupts the signaling pathway mediated by CHI3L1 .

Biochemical Pathways

The disruption of the CHI3L1-IL-13Rα2 interaction leads to the inhibition of the c-Jun N-terminal kinase (JNK)-Activator protein 1 (AP-1) signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

The inhibition of the JNK-AP-1 signaling pathway by this compound results in the suppression of tumor growth and metastasis . Specifically, it has been shown to significantly inhibit lung metastasis in in vivo models .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Generally, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-12-5-7-13(8-6-12)15(21)11-17-14-9-10-16(23-2)19(24-3)18(14)20(22)25-17/h5-10,17H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQDWYINAVROCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzyl-1-piperazinyl)carbonyl]-5-methoxy-N,N-dimethyl-2-nitroaniline](/img/structure/B5100742.png)

![2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5100762.png)

![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5100770.png)

![1-amino-3-(4-methoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5100783.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5100801.png)

![4-{[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B5100807.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5100831.png)

![methyl (2S)-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B5100838.png)

![N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide](/img/structure/B5100840.png)

![1-[1-(3,4-difluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5100848.png)